1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
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Overview
Description
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological and chemical properties. The structural resemblance between imidazopyridines and purines has prompted extensive research into their potential therapeutic applications .
Preparation Methods
The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for its efficiency and ability to produce high yields . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product .
Chemical Reactions Analysis
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, often using halogenated reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazopyridine N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine involves its interaction with various molecular targets. It can act as a modulator of GABA_A receptors, influencing neurotransmission in the central nervous system. Additionally, it may inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development .
Comparison with Similar Compounds
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is unique due to its specific substitution pattern and fused ring structure. Similar compounds include:
1H-Imidazole, 1,4-dimethyl-: A simpler imidazole derivative with different biological properties.
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A related compound with a phenyl substitution that alters its chemical behavior.
Properties
Molecular Formula |
C8H13N3 |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H13N3/c1-6-8-7(3-4-9-6)11(2)5-10-8/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
YRDFRWYSRZANMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CCN1)N(C=N2)C |
Origin of Product |
United States |
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